N-(2-chlorobenzyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl-oxadiazole moiety, and a pyridinyl-imidazole structure
Preparation Methods
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the chlorophenyl methyl intermediate, followed by the introduction of the oxadiazole and pyridinyl groups. The final step involves the formation of the imidazole ring and the carboxamide group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE can be compared with other imidazole derivatives, such as:
- N-[(2-BROMOPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE These compounds share similar structures but differ in the halogen substituent on the phenyl ring, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct properties and potential applications.
Properties
Molecular Formula |
C19H15ClN6O2 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-24-19(28-25-12)13-6-7-21-17(8-13)26-10-16(23-11-26)18(27)22-9-14-4-2-3-5-15(14)20/h2-8,10-11H,9H2,1H3,(H,22,27) |
InChI Key |
SDOHDMTTWDXBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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